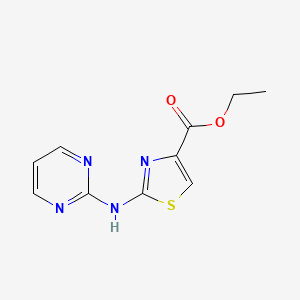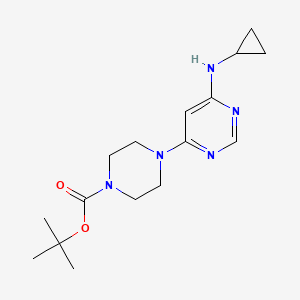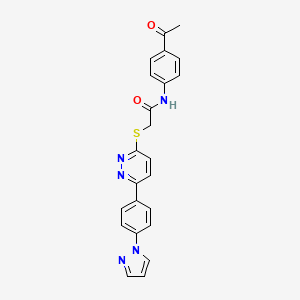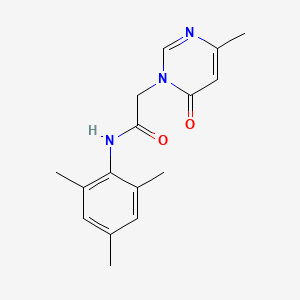
1,6-Diamino-4-(3,4-dichlorophenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,6-Diamino-4-(3,4-dichlorophenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile (also known as DADP) is a synthetic organic compound commonly used in scientific research. It is a member of the pyridine family and is a crystalline solid with a melting point of 122°C. DADP has a wide range of applications in the fields of pharmacology, biochemistry, and toxicology. It is also used as a starting material for the synthesis of other compounds.
Applications De Recherche Scientifique
Chemical Synthesis and Reactivity
1,6-Diamino-4-(3,4-dichlorophenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile has been explored in various chemical syntheses. It reacts with cyanoacetyl derivatives to produce cyanoacetamides and chloroacetamides. This compound is also involved in reactions with phthalic anhydride under harsh conditions to yield 4,7-dioxo-4,7-dihydropyrido[1′,2′:2,3][1,2,4]triazolo[5,1-a]isoindole-1,3-dicarbonitriles (Chikava, Dolganov, & Dotsenko, 2020).
Biological Activity and Heterocyclic Derivatives
The compound has been used to synthesize fused heterobicyclic systems containing 1,2,4-triazolo and 1,2,4-triazinopyridinone moieties. These syntheses aimed to explore relationships between structure and biological activity, with some derivatives showing promising antimicrobial activity (Abdel-Monem, 2004).
Mannich Reaction and Predictive Analysis
In another study, 1,6-diamino-2-oxopyridine-3,5-dicarbonitrile derivatives underwent a Mannich reaction with primary aliphatic amines, yielding various heterocyclic compounds. This study also included predictive analysis of the biological activity of these new compounds (Dotsenko et al., 2021).
Crystal Structure Analysis
Research on crystal structures and Hirshfeld surface analyses of derivatives of this compound has been conducted. These studies provide insights into molecular interactions and properties, crucial for understanding the compound’s potential in various applications (Naghiyev et al., 2022).
Antifungal Activity
The antifungal activity of novel polyheterocyclic compounds containing fused 1,2,4-triazine moiety synthesized from this compound has been evaluated, demonstrating its potential in developing new antifungal agents (Ibrahim et al., 2008).
Fluorescence Properties
This compound has been utilized in the synthesis of fluorescent organic compounds. For instance, one study demonstrated the non-catalytic conversion of related derivatives, yielding fluorescent compounds with significant potential in material science and bioimaging applications (Ershov et al., 2015).
Ultrasound-Promoted Synthesis
An efficient one-pot synthesis of derivatives of this compound under ultrasound irradiation has been described. This method offers advantages like shorter reaction times and excellent yields, indicating its utility in streamlined chemical synthesis (Yang et al., 2013).
Propriétés
IUPAC Name |
1,2-diamino-4-(3,4-dichlorophenyl)-6-oxopyridine-3,5-dicarbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2N5O/c14-9-2-1-6(3-10(9)15)11-7(4-16)12(18)20(19)13(21)8(11)5-17/h1-3H,18-19H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFCQAMQFLRKSDP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C(=O)N(C(=C2C#N)N)N)C#N)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,6-Diamino-4-(3,4-dichlorophenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-chloro-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2365308.png)
![(E)-5-(4-nitrobenzylidene)-2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2365309.png)





![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2365320.png)
![2-Ethyl-5-((4-ethylpiperazin-1-yl)(4-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2365322.png)

![Trans-Benzyl 2-(Bromomethyl)Hexahydrofuro[2,3-C]Pyridine-6(2H)-Carboxylate](/img/structure/B2365324.png)
![N-1,3-benzodioxol-5-yl-2-{[1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]thio}acetamide](/img/structure/B2365325.png)